Pinacolyl methylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for Organophosphorus Nerve Agent Exposure:

- PMPA is a specific metabolite (breakdown product) of several organophosphorus nerve agents, including VX, sarin, RVX, and soman [].

- When an individual is exposed to these agents, their body breaks them down into PMPA, which can be detected in blood, urine, and other tissues [].

- This makes PMPA a valuable biomarker for identifying and assessing exposure to these highly toxic chemicals [, ].

Analytical Methods Development:

- Researchers develop and refine analytical methods to detect and quantify PMPA in various environmental samples, including soil, water, and air [].

- These methods often involve sophisticated techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) [].

- Developing sensitive and specific analytical methods is crucial for environmental monitoring, forensics, and investigations into potential chemical weapons use [].

Understanding Nerve Agent Metabolism:

- Studying the breakdown pathway of nerve agents, including the formation of PMPA, helps scientists understand their mechanism of action and potential long-term health effects [].

- This knowledge can inform the development of improved antidotes and treatment strategies for nerve agent poisoning [].

Decontamination and Remediation Research:

- Research is ongoing to develop effective methods for decontaminating individuals, environments, and equipment exposed to nerve agents [].

- Understanding the properties and behavior of PMPA can aid in designing decontamination procedures that effectively remove and neutralize these hazardous materials [].

Pinacolyl methylphosphonic acid is an organophosphorus compound with the chemical formula C7H17O3P. It is recognized for its role as a metabolite of various nerve agents, including VX, sarin, RVX, and soman. The compound features a phosphorus atom bonded to a methyl group, a hydroxyl group, and a pinacolyl group, which is integral to its structure and function. This compound is significant in toxicology as it serves as a biomarker for exposure to these hazardous substances, allowing for the detection of nerve agent exposure in biological samples such as blood and urine .

- Nerve agents like VX and sarin inhibit a crucial enzyme called acetylcholinesterase (AChE) in the nervous system. This disrupts nerve signaling and leads to paralysis and death.

- PMPA serves as a biomarker for exposure to these nerve agents because it is a product of AChE breaking down the nerve agent molecule []. By detecting PMPA in blood or urine samples, scientists can confirm nerve agent exposure and initiate appropriate treatment.

- PMPA itself is likely less toxic than the nerve agents it originates from []. However, due to its association with these highly toxic chemicals, handling PMPA requires following strict safety protocols to avoid accidental exposure.

- Specific data on PMPA toxicity is limited, but general safety guidelines for handling organophosphorus compounds should be followed, including wearing appropriate personal protective equipment (PPE) [].

Pinacolyl methylphosphonic acid is primarily formed through the metabolic breakdown of organophosphorus nerve agents in the body. While it is not typically synthesized directly in laboratory settings, its decomposition can occur under specific conditions. For instance, PMPA can be further degraded by enzymes or strong acids/bases. The stability of PMPA under physiological conditions makes it a reliable marker for exposure to nerve agents .

The synthesis of pinacolyl methylphosphonic acid is not commonly performed in laboratories due to its nature as a metabolic product rather than a primary target for synthesis. Instead, it is typically generated through the enzymatic hydrolysis of organophosphorus compounds within biological systems. Research into the specific enzymatic pathways involved in this conversion continues to evolve .

Pinacolyl methylphosphonic acid has several important applications:

- Biomarker for Nerve Agent Exposure: PMPA is used to assess exposure to organophosphorus nerve agents, providing critical information for medical treatment following potential poisoning .

- Analytical Method Development: Researchers utilize sophisticated techniques such as liquid chromatography coupled with mass spectrometry to detect and quantify PMPA in environmental samples.

- Toxicological Studies: PMPA plays a significant role in studies aimed at understanding the effects and mechanisms of organophosphorus compounds on human health and safety .

Research on pinacolyl methylphosphonic acid primarily focuses on its interactions with biological systems following exposure to nerve agents. Studies indicate that PMPA can be detected in various tissues and fluids post-exposure, making it an essential component in toxicological assessments. Its detection aids in understanding the pharmacokinetics of nerve agent metabolism and the subsequent physiological effects on individuals exposed to these substances .

Pinacolyl methylphosphonic acid shares structural and functional similarities with several other organophosphorus compounds. Below are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methylphosphonic acid | C2H7O3P | A simpler phosphonic acid without the pinacolyl group; used as a precursor in chemical synthesis. |

| Diethyl methylphosphonate | C5H13O4P | Used in similar contexts but has different toxicity profiles and metabolic pathways compared to PMPA. |

| Pinacolyl methylphosphonate | C8H19O4P | Closely related but includes an additional methyl group; also serves as a metabolite of nerve agents. |

Pinacolyl methylphosphonic acid's unique structure allows it to serve specifically as a biomarker for nerve agent exposure, distinguishing it from other similar compounds that may not have this specific application or metabolic pathway .

Pinacolyl methylphosphonic acid emerged as a compound of interest during mid-20th-century research into chemical warfare agents. Its identification is inextricably linked to the development of soman (GD), a potent nerve agent synthesized by German chemists during World War II. As soman hydrolyzes in environmental or biological systems, pinacolyl methylphosphonic acid forms as the primary intermediate metabolite, preceding further degradation to methylphosphonic acid. Early studies in the 1980s characterized its stability and environmental persistence, establishing its role as a biomarker for soman exposure.

Significance in Organophosphorus Chemistry

As an organophosphorus ester, pinacolyl methylphosphonic acid exemplifies the structural versatility of phosphorus-containing compounds. Its molecular framework (C₇H₁₇O₃P) features a methylphosphonic acid group bonded to a pinacolyl (3,3-dimethyl-2-butyl) moiety, conferring unique physicochemical properties. This structure enables participation in coordination chemistry, serving as a ligand in metal-organic frameworks, and as a precursor in synthetic pathways for pharmaceuticals and agrochemicals. Its resistance to hydrolysis and photolysis underscores its stability, a trait exploited in analytical chemistry for trace detection.

Relationship to Chemical Warfare Agents

Pinacolyl methylphosphonic acid is inseparable from the legacy of soman, a G-series nerve agent. Upon environmental release, soman undergoes rapid hydrolysis, yielding pinacolyl methylphosphonic acid as the initial product. This transformation is critical for decontamination and forensic analysis, as pinacolyl methylphosphonic acid serves as a definitive indicator of soman deployment. Unlike soman, however, pinacolyl methylphosphonic acid lacks direct neurotoxic effects, though its environmental persistence raises concerns about long-term ecological impacts.

Current Research Landscape

Recent studies focus on three domains:

- Environmental Fate: Investigations into pinacolyl methylphosphonic acid’s bioaccumulation in aquatic organisms, such as zebrafish, reveal tissue-specific retention in liver and intestinal systems.

- Analytical Detection: Advances in hydrophilic interaction liquid chromatography (HILIC) and tandem mass spectrometry enable detection limits as low as 5 pg/mL in complex matrices.

- Synthetic Applications: Novel protocols for synthesizing pinacolyl methylphosphonic acid derivatives, such as trimethylsilyl (TMS) esters, enhance its utility in pharmaceutical intermediates.

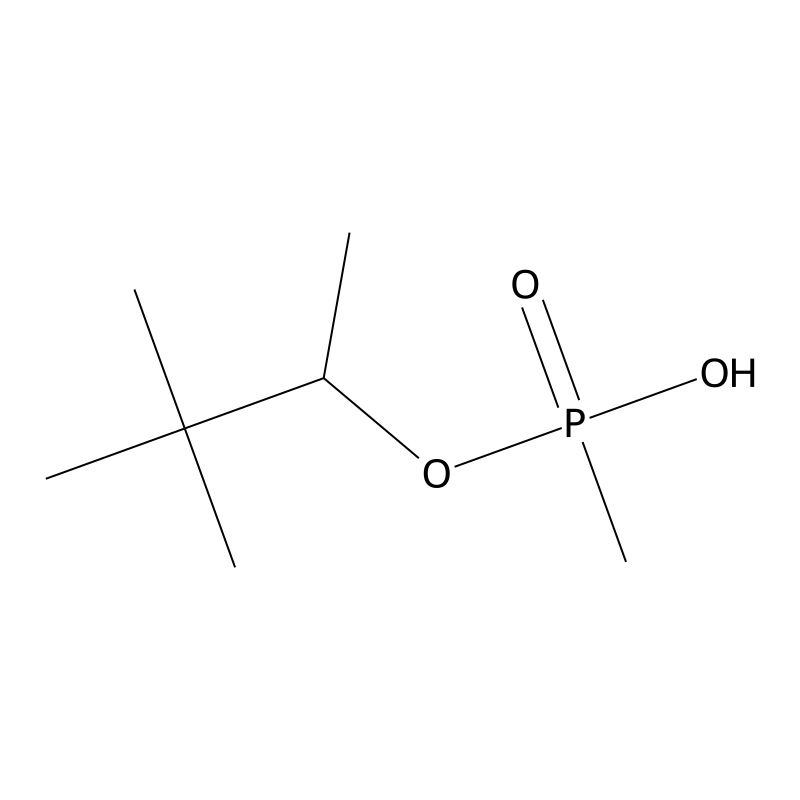

Pinacolyl methylphosphonic acid possesses the molecular formula C7H17O3P, representing a compound with a molecular weight of 180.184 grams per mole [2] [3]. The structural framework consists of a central phosphorus atom bonded to three oxygen atoms and one carbon atom, characteristic of the phosphonic acid ester functional group [1]. The phosphorus center forms a tetrahedral geometry with one phosphorus-oxygen double bond (P=O), one phosphorus-oxygen single bond to a hydroxyl group (P-OH), one phosphorus-oxygen single bond to the pinacolyl group (P-O-R), and one direct phosphorus-carbon bond to a methyl group [24] [25].

The pinacolyl moiety represents a branched alkyl chain with the structure 3,3-dimethylbutan-2-yl, which consists of a secondary carbon atom bonded to the phosphonate oxygen, connected to a quaternary carbon bearing three methyl groups [2] [3]. This structural arrangement creates a sterically hindered environment around the phosphonate ester linkage. The complete molecular structure can be represented as CH3P(O)(OH)OC(CH3)C(CH3)3, where the phosphorus atom serves as the central coordinating center [9].

The compound exhibits specific physical properties consistent with its molecular structure, including a density of 1.032 grams per milliliter at 25 degrees Celsius and a refractive index of 1.434 [4] [6]. The boiling point ranges from 96 to 106 degrees Celsius under reduced pressure conditions of 8 millimeters of mercury [4] [6].

Stereochemistry and Conformational Analysis

The stereochemical characteristics of pinacolyl methylphosphonic acid arise from the tetrahedral geometry around the phosphorus atom and the presence of a chiral center at the secondary carbon of the pinacolyl group [1]. The phosphorus center adopts a tetrahedral configuration with bond angles approaching 109.5 degrees, typical of phosphorus(V) compounds [24]. The pinacolyl group contains a stereogenic center at the carbon atom bearing the methyl group and connected to the phosphonate oxygen, potentially giving rise to enantiomeric forms [20].

Conformational analysis reveals that the compound can adopt multiple spatial arrangements due to rotation around the phosphorus-oxygen bond connecting to the pinacolyl group [10]. The bulky tert-butyl group of the pinacolyl moiety introduces significant steric constraints that influence the preferred conformations [19]. Nuclear magnetic resonance studies have demonstrated that the phosphorus chemical shift values are sensitive to conformational changes and environmental factors such as pH and concentration [10].

The presence of the branched pinacolyl group creates a sterically demanding environment that affects the accessibility of the phosphorus center to potential reactants [19]. This steric hindrance contributes to the relative stability of the compound under physiological conditions and influences its interaction with biological targets [19].

Nomenclature and Classification

IUPAC Naming and Variations

The International Union of Pure and Applied Chemistry systematic name for this compound is (3,3-dimethylbutan-2-yl)oxyphosphinic acid [1] [3]. Alternative IUPAC naming conventions include (3,3-dimethylbutan-2-yl)oxy(methyl)phosphinic acid, reflecting the same structural arrangement with slight variations in formatting [1]. The systematic nomenclature follows the standard rules for organophosphorus compounds, where the phosphinic acid designation indicates the presence of one carbon-phosphorus bond and one hydroxyl group attached to phosphorus [24] [25].

The compound may also be named according to ester nomenclature as 3,3-dimethylbutan-2-yl hydrogen methylphosphonate or 1,2,2-trimethylpropyl hydrogen methylphosphonate [2] [3]. These alternative names emphasize the ester relationship between methylphosphonic acid and the pinacolyl alcohol moiety [11]. The phosphonic acid ester classification places this compound within the broader category of organophosphorus compounds containing the characteristic carbon-phosphorus bond [24] [11].

Common Synonyms and Abbreviations

The compound is widely recognized by several common names and synonyms in scientific literature [2] [3]. Pinacolyl methylphosphonate represents one of the most frequently used designations, emphasizing the ester nature of the compound [2] [4]. The systematic name phosphonic acid, methyl-, mono(1,2,2-trimethylpropyl) ester appears in chemical databases and regulatory documents [2] [3].

Additional synonyms include methylphosphonic acid, mono-(1,2,2-trimethylpropyl) ester and mono(1,2,2-trimethylpropyl) methylphosphonate [2] [6]. The designation O-pinacolyl hydrogen methylphosphonate specifically identifies the oxygen linkage in the ester bond [4]. Other recognized names encompass O-pinacolyl methylphosphonate and pinacolyl hydrogen methylphosphonate [4] [6].

| Common Name | Alternative Designation |

|---|---|

| Pinacolyl methylphosphonic acid | Primary common name [2] |

| Pinacolyl methylphosphonate | Ester form designation [2] |

| Phosphonic acid, methyl-, mono(1,2,2-trimethylpropyl) ester | Systematic ester name [2] |

| 3,3-dimethylbutan-2-yloxy(methyl)phosphinic acid | Descriptive chemical name [2] |

| Methylphosphonic acid, mono-(1,2,2-trimethylpropyl) ester | Alternative ester name [2] |

Structural Comparison with Related Phosphonic Acids

Pinacolyl methylphosphonic acid belongs to the chemical class of phosphonic acid esters, characterized by the general structure R-PO(OH)-OR', where R represents an organic group directly bonded to phosphorus [1] [24]. Within this classification, the compound specifically represents a monoester of methylphosphonic acid, distinguishing it from diesters and the free acid form [11] [24].

Comparison with methylphosphonic acid (CH3PO(OH)2) reveals that pinacolyl methylphosphonic acid contains an additional esterification at one of the hydroxyl positions [11]. This structural modification significantly alters the compound's solubility properties, making it less water-soluble than the parent acid while increasing lipophilicity [11]. The presence of the bulky pinacolyl group also enhances resistance to hydrolysis compared to smaller alkyl esters [11].

Related phosphonic acid esters include ethyl methylphosphonic acid and isopropyl methylphosphonic acid, which share the methylphosphonic acid backbone but differ in their alkyl ester substituents [11] [20]. Cyclohexyl methylphosphonic acid represents another structural analog with a cyclic alkyl group [20]. Dimethyl methylphosphonate and diethyl methylphosphonate constitute the corresponding diesters, where both hydroxyl groups have been esterified [11] [24].

| Compound | Molecular Formula | Structure Type | Molecular Weight |

|---|---|---|---|

| Pinacolyl methylphosphonic acid | C7H17O3P | Monoester | 180.18 [2] |

| Methylphosphonic acid | CH5O3P | Free acid | 96.02 [11] |

| Ethyl methylphosphonic acid | C3H9O3P | Monoester | 124.08 [11] |

| Isopropyl methylphosphonic acid | C4H11O3P | Monoester | 138.10 [11] |

| Dimethyl methylphosphonate | C3H9O3P | Diester | 124.08 [11] |

| Cyclohexyl methylphosphonic acid | C7H15O3P | Monoester | 178.17 [20] |

The structural relationship to other organophosphorus compounds demonstrates that pinacolyl methylphosphonic acid occupies a unique position due to its specific alkyl ester group [24]. The branched nature of the pinacolyl substituent provides distinct steric and electronic properties compared to linear alkyl or aromatic esters [19] [25].

Molecular Descriptors and Identifiers

InChI and SMILES Representations

The International Chemical Identifier (InChI) for pinacolyl methylphosphonic acid is InChI=1S/C7H17O3P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3,(H,8,9) [2] [3] [9]. This standardized representation encodes the complete molecular structure including connectivity and hydrogen count, providing an unambiguous chemical identifier [2]. The InChI format enables precise database searching and cross-referencing across different chemical information systems [3].

The corresponding InChI Key, BLALDUPQYCGKAG-UHFFFAOYSA-N, represents a fixed-length hash of the full InChI string, facilitating rapid database queries and duplicate detection [2] [3] [9]. This condensed identifier maintains the uniqueness of the full InChI while providing a more manageable format for database indexing [2].

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is CC(OP(C)(O)=O)C(C)(C)C [1] [2] [9]. This linear representation captures the molecular connectivity in a human-readable format, with the phosphorus atom denoted by P, the double-bonded oxygen by =O, and the branched carbon skeleton clearly delineated [9]. Alternative SMILES representations may vary in atom ordering while maintaining chemical equivalence [2].

Registry Numbers and Database Identifiers

The Chemical Abstracts Service (CAS) Registry Number for pinacolyl methylphosphonic acid is 616-52-4, providing the primary identification code used in chemical databases worldwide [2] [3] [17]. This unique numerical identifier facilitates unambiguous reference to the compound across different information systems and regulatory frameworks [17]. The European Community number 690-129-4 serves as the corresponding identifier within European chemical regulation systems [2] [17].

Additional database identifiers include the DSSTox Substance ID DTXSID20977189, used within the United States Environmental Protection Agency chemical databases [2] [3]. The Human Metabolome Database assigns the identifier HMDB0256558, reflecting the compound's relevance to biological systems [1] [2]. The PubChem Compound ID (CID) 12026 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [2] [3].

Specialized database identifiers encompass the Nikkaji Number J453.015B for Japanese chemical information systems and the Wikidata identifier Q82962280 for linked data applications [2] [3]. These multiple identifiers ensure comprehensive coverage across international chemical information networks and facilitate cross-database linkage [2].

| Database | Identifier | Source |

|---|---|---|

| CAS Registry | 616-52-4 | Chemical Abstracts Service [2] [17] |

| EC Number | 690-129-4 | European Chemicals Agency [2] [17] |

| DSSTox | DTXSID20977189 | EPA CompTox Dashboard [2] |

| HMDB | HMDB0256558 | Human Metabolome Database [1] [2] |

| PubChem CID | 12026 | National Center for Biotechnology Information [2] [3] |

| Nikkaji | J453.015B | Japan Science and Technology Agency [2] |

| Wikidata | Q82962280 | Wikimedia Foundation [2] |

Physical State and Appearance

Pinacolyl methylphosphonic acid exists as a colorless liquid at room temperature [1]. The compound presents itself as an oily substance with characteristic properties typical of organophosphonic acid derivatives [1]. This liquid state at ambient conditions facilitates its handling and analysis in laboratory settings, though appropriate safety measures must be observed due to its chemical nature.

Molecular Weight and Density

The compound exhibits a molecular weight of 180.18 g/mol [2] [3] with the molecular formula C₇H₁₇O₃P [2] [4]. The density has been precisely determined as 1.032 g/mL at 25°C [3] [5], indicating a slightly higher density than water. The exact mass is recorded as 180.091537 [2], providing high precision for analytical applications.

Spectroscopic Properties

Nuclear magnetic resonance studies have provided detailed insights into the spectroscopic characteristics of pinacolyl methylphosphonic acid. ³¹P NMR spectroscopy reveals the compound displays a characteristic chemical shift at 25.138 ppm in D₂O at neutral pH [6]. The phosphorus signal shows coupling with the methyl group attached directly to phosphorus, exhibiting a doublet pattern with ²JP-H = 16 Hz [6].

Two-dimensional HSQC ¹H-³¹P NMR analysis confirms the connectivity between the ³¹P signal and the methyl doublet in ¹H NMR at approximately 1.50 ppm [6]. This spectroscopic evidence establishes the direct P-C bond between phosphorus and the methyl group, which is characteristic of alkyl methylphosphonic acids [6].

Infrared spectroscopy provides additional structural confirmation. The compound can be analyzed using Fourier-transform infrared (FTIR) spectroscopy with specific attention to P=O stretching frequencies and O-H stretching bands characteristic of phosphonic acids [7].

Thermal Properties

Boiling and Melting Points

The boiling point of pinacolyl methylphosphonic acid has been determined as 96-106°C at 8 mmHg [3] [5]. This reduced pressure boiling point indicates the compound's tendency to decompose at higher temperatures under atmospheric pressure conditions. The melting point has been reported as not determined in safety data sheets [8], suggesting the compound remains liquid at standard laboratory temperatures.

Thermal Stability and Decomposition

Pinacolyl methylphosphonic acid demonstrates moderate thermal stability with decomposition occurring at elevated temperatures. Studies on related organophosphorus compounds indicate that phosphonic acids undergo thermal decomposition through elimination reactions that generate phosphoric acid derivatives and alkene fragments [9] [10].

The compound exhibits no further hydrolysis to methylphosphonic acid under normal thermal treatment conditions [11], indicating reasonable stability under moderate heating. However, prolonged exposure to high temperatures can lead to degradation pathways involving P-O bond cleavage and elimination of the pinacolyl group [12].

Solubility Profile

The water solubility of pinacolyl methylphosphonic acid is 13 g/L [13], indicating moderate aqueous solubility typical of methylphosphonic acid derivatives. This solubility profile reflects the compound's amphiphilic nature, with the polar phosphonic acid group promoting water solubility while the hydrophobic pinacolyl group limits complete miscibility.

The compound shows slight solubility in chloroform and ethyl acetate [1], suggesting compatibility with organic solvents of moderate polarity. The LogP value ranges from 0.67 to 0.92 [2] [13], indicating a slight preference for organic phases over aqueous phases, which is consistent with its structural characteristics.

Acid-Base Characteristics

pKa Values

The strongest acidic pKa of pinacolyl methylphosphonic acid has been determined to be in the range of 2.06 to 2.21 [5] [13]. This value indicates the compound behaves as a moderately strong acid, significantly more acidic than simple carboxylic acids but weaker than mineral acids.

Dissociation Constants

The acid dissociation behavior follows the typical pattern of phosphonic acids, which are diprotic acids capable of releasing two protons [14] [15]. The first dissociation constant corresponds to the release of the first acidic proton from the P-OH group, while the second dissociation would involve the remaining hydroxyl group at considerably higher pH values.

Surface and Interface Properties

The compound exhibits specific surface tension characteristics that influence its behavior at interfaces. Studies on related alkyl methylphosphonic acids indicate that lower surface tension compared to water affects the initial droplet formation and evaporation behavior in analytical applications [16].

The refractive index has been measured as 1.434 at 20°C [3] [5], providing an important optical property for identification and purity assessment. The flash point is recorded as 74°C (closed cup) [3] [8], indicating the temperature at which the compound can form ignitable vapor-air mixtures.

Vapor pressure measurements show 0.0±1.0 mmHg at 25°C [2], indicating relatively low volatility at room temperature. This low vapor pressure contributes to the compound's persistence in environmental samples and its utility as a biomarker for nerve agent exposure [2] [17].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant